molecular formula C7H8F3N3 B1597235 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine CAS No. 208720-09-6

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine

Cat. No. B1597235
M. Wt: 191.15 g/mol
InChI Key: VQZMGNIWXFDNRE-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine (MHTP) is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring with a trifluoromethyl group and a methylhydrazino group attached to it. In

Scientific Research Applications

Supramolecular Synthons in Crystal Structures

The research analyzed X-ray crystal structures of certain pyrazinecarboxylic acids to examine the occurrence of carboxylic acid-pyridine supramolecular synthons. These structures are crucial for understanding molecular assembly and designing future materials with specific properties (Peddy Vishweshwar, A. Nangia, & V. Lynch, 2002).

Directing Group in Organic Synthesis

A study described the application of 2-(1-methylhydrazinyl)pyridine as a bidentate directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation reactions. This method enables the synthesis of complex organic structures with potential applications in pharmaceuticals and agrochemicals, highlighting the versatility of this compound in facilitating selective chemical transformations (Shengxian Zhai et al., 2017).

Building Blocks for Trifluoromethyl-Substituted Aminopyrroles

Another study utilized a trifluoromethyl-containing building block derived from pyridine for preparing aminopyrroles through 2H-azirine ring expansion. This research illustrates the role of pyridine derivatives in synthesizing novel organic compounds with potential applications in drug discovery and development (A. Khlebnikov et al., 2018).

Pyridinium-Based Quaternary Salts

Research on quaternary salts of pyridine and other nitrogenous bases containing the pentafluorosulfanyl group revealed new compounds with unique physical properties, such as high density and melting points. These materials are of interest for applications in materials science and engineering, demonstrating the broad utility of pyridine derivatives in creating novel materials (R. Singh et al., 2003).

properties

IUPAC Name

1-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-13(11)6-4-5(2-3-12-6)7(8,9)10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZMGNIWXFDNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383895
Record name 2-(1-Methylhydrazinyl)-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine

CAS RN

208720-09-6
Record name 2-(1-Methylhydrazinyl)-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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